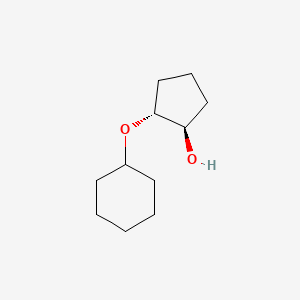

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol

Beschreibung

(1R,2R)-2-(Cyclohexyloxy)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclohexyl ether substituent at the C2 position. The compound’s stereochemistry is defined by the (1R,2R) configuration, which is critical for its interactions in asymmetric synthesis or biological systems. The cyclohexyl group confers steric bulk and lipophilicity, distinguishing it from smaller or aromatic substituents in related molecules.

Eigenschaften

IUPAC Name |

(1R,2R)-2-cyclohexyloxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQPXNMITTVQLY-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.279 g/mol

- IUPAC Name : (1R,2R)-2-cyclohexyloxycyclopentan-1-ol

This compound is characterized by its cyclopentane structure with a cyclohexyl ether substituent, which may influence its pharmacological properties.

The biological mechanisms through which (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may exert its effects are not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in inflammation and cell proliferation. For example, prostacyclin analogs are known to influence vascular functions through G protein-coupled receptors . The interaction of this compound with such pathways could be a focus for future investigations.

Study 1: Antifungal Activity

A study examining the antifungal activity of cyclopentane derivatives revealed that certain modifications can enhance efficacy against fungal strains. While specific data on (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is sparse, the findings suggest that similar compounds might be effective against pathogens like Candida albicans and Aspergillus niger.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on related cyclopentane derivatives indicated varying degrees of activity against cancer cell lines. The structural features that contribute to cytotoxicity include the presence of hydroxyl groups and cyclic structures that may facilitate membrane penetration and receptor binding .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activities observed in related compounds, (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may have potential applications in:

- Antifungal Treatments : Targeting resistant fungal infections.

- Cancer Therapy : As a lead compound for developing novel anticancer agents.

- Anti-inflammatory Agents : Modulating inflammatory responses through prostanoid pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol with key analogs:

Key Observations :

- Lipophilicity : The cyclohexyloxy analog is more lipophilic than the furyl or allyloxy derivatives due to its aliphatic cyclohexyl group, making it suitable for lipid-rich environments.

- Electronic Properties : Aromatic substituents (e.g., furan, benzyl) enable resonance stabilization, whereas the cyclohexyl group is purely electron-donating via inductive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.